molecular formula C18H15FN2O3 B11590554 (5E)-3-(2-fluorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione

(5E)-3-(2-fluorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B11590554
M. Wt: 326.3 g/mol
InChI Key: RXSRDDUARDWKFP-MHWRWJLKSA-N
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Description

(5E)-3-(2-fluorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-fluorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 2-fluorobenzylamine with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is followed by cyclization with a dione precursor under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(2-fluorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions may yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-(2-fluorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(2-chlorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione
  • (5E)-3-(2-bromobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione
  • (5E)-3-(2-methylbenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione

Uniqueness

(5E)-3-(2-fluorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15FN2O3

Molecular Weight

326.3 g/mol

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[(3-methoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C18H15FN2O3/c1-24-14-7-4-5-12(9-14)10-16-17(22)21(18(23)20-16)11-13-6-2-3-8-15(13)19/h2-10H,11H2,1H3,(H,20,23)/b16-10+

InChI Key

RXSRDDUARDWKFP-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F

Origin of Product

United States

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